molecular formula C15H15Cl2NO4S B2886688 4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 1808820-09-8

4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2886688
CAS No.: 1808820-09-8
M. Wt: 376.25
InChI Key: OQRIDORGUAPWMF-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzene ring substituted with chloro, methoxy, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method includes:

    Nitration: of 2,5-dimethoxybenzene to introduce nitro groups.

    Reduction: of the nitro groups to amines.

    Chlorination: to introduce the chloro substituents.

    Sulfonation: to attach the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The choice of solvents and reagents is also critical to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic properties, particularly in treating bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Another sulfonamide with a broader spectrum of activity.

Uniqueness

4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides. Its dual chloro and methoxy substituents can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4S/c1-21-13-8-15(14(22-2)7-12(13)17)23(19,20)18-9-10-5-3-4-6-11(10)16/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRIDORGUAPWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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